molecular formula C18H11Br2NS B1617707 3,7-dibromo-10-phenyl-10H-phenothiazine CAS No. 89922-58-7

3,7-dibromo-10-phenyl-10H-phenothiazine

Cat. No.: B1617707
CAS No.: 89922-58-7
M. Wt: 433.2 g/mol
InChI Key: VUDKYFZVHHDUDR-UHFFFAOYSA-N
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Description

3,7-dibromo-10-phenyl-10H-phenothiazine is a symmetrically brominated derivative of 10H-phenothiazine. This compound is known for its unique non-planar butterfly conformation, which helps in suppressing intra-molecular aggregation and subduing the formation of excimers . It is widely used in various scientific and industrial applications due to its bioactive properties and strong donor character.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibromo-10-phenyl-10H-phenothiazine typically involves the bromination of 10H-phenothiazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3,7-dibromo-10-phenyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce the corresponding phenothiazine derivatives, and substitution reactions can result in various functionalized phenothiazine compounds .

Scientific Research Applications

3,7-dibromo-10-phenyl-10H-phenothiazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-dibromo-10-phenyl-10H-phenothiazine involves its interaction with molecular targets and pathways. The electron-rich nitrogen and sulfur atoms in the compound render it a strong donor character, which facilitates its participation in various redox reactions. The unique non-planar butterfly conformation helps in suppressing intra-molecular aggregation, thereby enhancing its stability and performance in applications such as DSSCs and energy storage devices .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used in psychiatry.

    Promethazine: Another phenothiazine derivative used in allergy treatment.

    Triphenylamine: An amine with a similar donor character but different structural properties.

    Tetrahydroquinoline: A heterocyclic compound with similar applications but different chemical structure.

    Carbazole: A nitrogen-containing heterocycle with strong donor properties.

Uniqueness

3,7-dibromo-10-phenyl-10H-phenothiazine stands out due to its unique non-planar butterfly conformation, which helps in suppressing intra-molecular aggregation and subduing the formation of excimers. This property, combined with its strong donor character, makes it highly suitable for applications in DSSCs, energy storage devices, and SAMs .

Properties

IUPAC Name

3,7-dibromo-10-phenylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKYFZVHHDUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348572
Record name 10H-phenothiazine, 3,7-dibromo-10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89922-58-7
Record name 10H-phenothiazine, 3,7-dibromo-10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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